molecular formula C14H10BrClO2 B5506357 4-chloro-2-methylphenyl 4-bromobenzoate

4-chloro-2-methylphenyl 4-bromobenzoate

Cat. No.: B5506357
M. Wt: 325.58 g/mol
InChI Key: QICYSNXYDTXOTL-UHFFFAOYSA-N
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Description

4-chloro-2-methylphenyl 4-bromobenzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a chloro and a methyl group on the phenyl ring, and a bromobenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction:

      Starting Materials: 4-chloro-2-methylphenol and 4-bromobenzoic acid.

      Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

      Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

      Procedure: The phenol and acid are reacted in the presence of the catalyst under reflux conditions to form the ester.

  • Industrial Production Methods:

      Large-Scale Synthesis: Similar esterification reactions are scaled up using industrial reactors. Continuous flow reactors may be employed to enhance efficiency and yield.

      Purification: The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Mild to moderate temperatures, often in the presence of a base like triethylamine.

      Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.

  • Oxidation Reactions:

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidized derivatives, potentially forming carboxylic acids or ketones.

  • Reduction Reactions:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions, often at low temperatures.

      Products: Reduced derivatives, potentially forming alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential biological activity and as a building block in drug synthesis.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Explored for use in the synthesis of pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.

    Receptor Binding: Potential to bind to specific receptors, influencing cellular signaling mechanisms.

Comparison with Similar Compounds

  • 4-chloro-2-methylphenyl 2-bromobenzoate
  • 4-chloro-2-methylphenyl 4-chlorobenzoate
  • 4-chloro-2-methylphenyl 4-fluorobenzoate

Uniqueness:

  • Structural Features: The presence of both chloro and bromine substituents provides unique reactivity compared to similar compounds.
  • Reactivity: Exhibits distinct reactivity patterns in substitution and oxidation reactions, making it valuable in specific synthetic applications.

Properties

IUPAC Name

(4-chloro-2-methylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c1-9-8-12(16)6-7-13(9)18-14(17)10-2-4-11(15)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICYSNXYDTXOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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